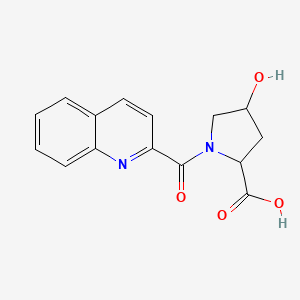

4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 1046123-34-5 . It has a molecular weight of 286.29 . The IUPAC name for this compound is 4-hydroxy-1-(2-quinolinylcarbonyl)proline .

Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of interest in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been explored .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.29 .Applications De Recherche Scientifique

Crystal Chemistry and Complex Formation

Research has explored the substitution reactions and crystal chemistry of zinc quinaldinate complexes, highlighting the structural integrity of quinaldinate ions in various coordination environments and the influence of substituents on solid-state intermolecular interactions. This study provides insight into the chemical properties and potential applications of quinoline derivatives in material science and coordination chemistry (Modec, 2018).

Antibacterial and Antifungal Agents

Investigations into the synthesis of quinoline derivatives with a pyrrole moiety have shown potential antibacterial activities, suggesting applications in the development of new antibacterial and antifungal agents (Corelli et al., 1983).

Organocatalysis

The utility of hydroxyproline derivatives, including those related to "4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid," as asymmetric organocatalysts for various organic reactions has been reviewed. This research highlights their importance in green chemistry and their applications in catalyzing asymmetric reactions under both homogeneous and heterogeneous conditions (Zlotin, 2015).

Corrosion Inhibition

Quinoline and its derivatives, including structural analogs of "this compound," have been extensively studied as corrosion inhibitors. These compounds are known for their effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metal surfaces. This review covers the role of quinoline derivatives in corrosion inhibition, emphasizing green corrosion inhibitors and their applications in protecting materials against corrosion (Verma, Quraishi, & Ebenso, 2020).

Orientations Futures

The future directions in the research and development of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of exploration .

Propriétés

IUPAC Name |

4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTLPZKLLRRSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone](/img/structure/B2720241.png)

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)